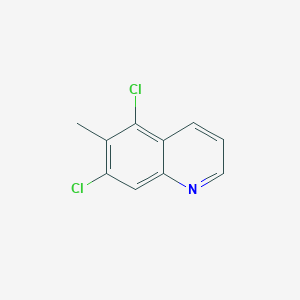

5,7-Dichloro-6-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,7-dichloro-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVWGZYMCSTFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=C1Cl)C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 5,7-Dichloro-6-methylquinoline

The following technical guide is structured to provide a comprehensive, field-validated analysis of 5,7-Dichloro-6-methylquinoline . It moves beyond basic data to explore the structural logic, synthetic pathways, and validation protocols required by researchers in medicinal chemistry.[1]

Technical Whitepaper | Version 1.0 Target Audience: Medicinal Chemists, process Engineers, and Drug Discovery Scientists.[2]

Executive Summary

5,7-Dichloro-6-methylquinoline (CAS: 1909305-11-8) represents a highly functionalized heterocyclic building block.[2] Distinguished by its specific halogenation pattern, it serves as a critical "privileged scaffold" for developing kinase inhibitors, antimalarials, and antibacterial agents.[1] This guide delineates its physicochemical identity, a high-fidelity synthesis route, and a self-validating characterization protocol.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

Core Molecular Data

The precise molecular weight and formula are governed by the isotopic contribution of the two chlorine atoms. For high-resolution mass spectrometry (HRMS) and stoichiometry, the distinction between Average Mass and Monoisotopic Mass is critical.[1]

| Parameter | Value | Technical Note |

| IUPAC Name | 5,7-Dichloro-6-methylquinoline | Quinoline core with Cl at C5, C7; Methyl at C6.[2] |

| Molecular Formula | C₁₀H₇Cl₂N | Carbon (10), Hydrogen (7), Chlorine (2), Nitrogen (1).[1][3][4] |

| Average Molecular Weight | 212.07 g/mol | Used for bulk stoichiometric calculations.[1][2] |

| Monoisotopic Mass | 210.9956 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N. Target for HRMS. |

| CAS Registry Number | 1909305-11-8 | Specific to this isomer.[2] |

| Predicted LogP | ~3.9 - 4.2 | Highly lipophilic due to di-halogenation.[2] |

| Hydrogen Bond Acceptors | 1 (Quinoline Nitrogen) | Pyridine-like nitrogen lone pair.[1][2] |

Isotopic Distribution (Mass Spec Signature)

Due to the presence of two chlorine atoms (

-

M+ (211): Contains

(Relative Intensity: ~100%)[1] -

M+2 (213): Contains

(Relative Intensity: ~64%)[1] -

M+4 (215): Contains

(Relative Intensity: ~10%)[1]

Synthetic Architecture: The Regiospecific Route

Direct chlorination of 6-methylquinoline often yields a mixture of isomers (5,8-dichloro, etc.).[1] To ensure regiospecificity (placing chlorines exactly at 5 and 7), a bottom-up construction using the Skraup Quinoline Synthesis is the authoritative protocol.[1]

Retrosynthetic Logic

-

Target: 5,7-Dichloro-6-methylquinoline.[2]

-

Precursor: Aniline derivative with pre-installed halogens.[1]

-

Starting Material: 3,5-Dichloro-4-methylaniline.[2]

-

Reagent: Glycerol (carbon source for pyridine ring) + Oxidant.[1]

Reaction Workflow Visualization

The following diagram illustrates the cyclization logic, ensuring the substituents end up at the correct positions on the fused ring.

Caption: Regiospecific synthesis via Skraup cyclization. The symmetry of the starting aniline directs the ring closure to yield the 5,7-dichloro isomer exclusively.[2]

Self-Validating Characterization Protocol

To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach. The following NMR and MS signatures act as "pass/fail" criteria.

Proton NMR ( -NMR) Diagnostic Logic

The substitution pattern on the benzene ring leaves only one aromatic proton on that ring (position 8).[1] This provides a clean diagnostic signal.[1]

-

Pyridine Ring Protons (H2, H3, H4):

-

Benzene Ring Proton (H8):

-

Methyl Group:

-

CH3: Singlet (s), integrated for 3 protons, ~2.6 ppm.[1]

-

Mass Spectrometry Fragmentation Pathway

Confirmation of the structure involves analyzing the fragmentation of the parent ion.[1]

Caption: Primary fragmentation logic. The retention of the characteristic Cl isotope pattern in daughter ions helps confirm the dichloro substitution.

Applications in Drug Development[4][11]

Privileged Scaffold Utility

The 5,7-dichloro-6-methylquinoline core is not merely an intermediate; it is a bioisostere used to modulate potency and metabolic stability.[2]

-

Lipophilicity Modulation: The two chlorine atoms significantly increase LogP, improving membrane permeability for intracellular targets (e.g., Kinases).

-

Metabolic Blocking: The substituents at positions 5, 6, and 7 block the primary sites of metabolic oxidation (P450 metabolism), extending the half-life of the drug candidate.[1]

Handling & Safety (MSDS Summary)

-

Storage: Inert atmosphere (Argon/Nitrogen), desiccated.

-

Solubility: Soluble in DMSO, DCM, Chloroform.[1] Insoluble in water.[1]

References

-

BenchChem. 5,7-Dichloro-6-methylquinoline Product Overview & Structure. Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives.[1] (General Quinoline Data). Retrieved from [1]

-

Sigma-Aldrich. Product Specification: Chlorinated Quinolines.[1][5] (Comparative Isomer Data). Retrieved from [1]

-

ChemicalBook. 6-Chloroquinoline and Derivatives Synthesis. Retrieved from [1]

Sources

- 1. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1803607-03-5|5-Chloro-6-methoxy-2-methylquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 3. 5,7-Dichloro-6-methylquinoline|CAS 1909305-11-8 [benchchem.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,7-Dichloro-8-quinolinol 99 773-76-2 [sigmaaldrich.com]

An In-depth Technical Guide to Determining the Organic Solvent Solubility of 5,7-Dichloro-6-methylquinoline for Pharmaceutical Research and Development

Abstract

5,7-dichloro-6-methylquinoline is a halogenated quinoline derivative with potential applications in drug discovery and development. A critical physicochemical parameter influencing its biopharmaceutical properties and formulation development is its solubility in organic solvents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. In the absence of publicly available quantitative solubility data for 5,7-dichloro-6-methylquinoline, this guide focuses on the robust experimental methodologies required to generate these crucial data. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, and discuss the key factors that govern the solubility of quinoline derivatives.

Introduction: The Significance of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its fundamental physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and therapeutic efficacy. For orally administered drugs, poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal drug exposure.[1]

5,7-dichloro-6-methylquinoline, a member of the quinoline family, belongs to a class of compounds known for a wide spectrum of biological activities. Quinoline derivatives are integral to the development of various therapeutic agents.[2] The solubility of this specific derivative in organic solvents is of particular interest for several reasons:

-

Preformulation and Formulation Development: Understanding solubility in various organic solvents is crucial for developing appropriate formulations, such as solutions for preclinical studies or amorphous solid dispersions to enhance bioavailability.

-

Crystallization and Purification: Solubility data guides the selection of suitable solvents for the crystallization and purification of the active pharmaceutical ingredient (API).

-

Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and standards for various analytical techniques, including HPLC and spectroscopy.

This guide will provide a detailed roadmap for elucidating the solubility profile of 5,7-dichloro-6-methylquinoline in a range of common organic solvents, thereby empowering researchers to make informed decisions throughout the drug development process.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Several key factors influence the solubility of organic compounds like 5,7-dichloro-6-methylquinoline:

-

Polarity: The presence of two chlorine atoms and a nitrogen atom in the quinoline ring system of 5,7-dichloro-6-methylquinoline imparts a degree of polarity to the molecule. However, the overall molecule is largely aromatic and hydrophobic. Therefore, it is expected to exhibit limited solubility in highly polar solvents like water and greater solubility in less polar organic solvents.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.

-

Molecular Size and Structure: The relatively rigid, planar structure of the quinoline ring can influence how effectively solvent molecules can surround and solvate the solute molecules.

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal lattice together must be overcome by the solute-solvent interactions for dissolution to occur.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[3] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid 5,7-dichloro-6-methylquinoline is added to a known volume of the selected organic solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

5,7-dichloro-6-methylquinoline (solid, high purity)

-

Selected organic solvents (HPLC grade): e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation of Vials: Add an excess of solid 5,7-dichloro-6-methylquinoline to several glass vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a predetermined time (e.g., 24 to 48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To obtain a clear saturated solution, either centrifuge the vials at high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for quinoline derivatives. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with a suitable buffer if pH control is needed. UV detection should be performed at a wavelength where 5,7-dichloro-6-methylquinoline exhibits strong absorbance.

-

Calculation of Solubility: Construct a calibration curve by plotting the peak area versus the concentration of known standards of 5,7-dichloro-6-methylquinoline. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the organic solvent, taking into account the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data for 5,7-dichloro-6-methylquinoline should be presented in a clear and organized manner to facilitate comparison across different organic solvents.

Table 1: Hypothetical Solubility of 5,7-Dichloro-6-methylquinoline in Various Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 9.1 | [Experimental Value] | [Calculated Value] |

| Acetone | 21 | [Experimental Value] | [Calculated Value] |

| Isopropanol | 18 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |

| Methanol | 33 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 47 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

The expected trend would be higher solubility in solvents with polarity characteristics more similar to the solute. Given the structure of 5,7-dichloro-6-methylquinoline, it is likely to be more soluble in moderately polar to nonpolar organic solvents.

Causality and Self-Validation in the Experimental Protocol

The robustness of the shake-flask method lies in its inherent self-validating principles:

-

Confirmation of Equilibrium: Taking samples at multiple time points and observing a plateau in the measured concentration confirms that thermodynamic equilibrium has been reached.

-

Use of Excess Solid: The presence of undissolved solid throughout the experiment ensures that the solution remains saturated.

-

Validated Analytical Method: The use of a validated HPLC method for quantification ensures the accuracy, precision, and linearity of the concentration measurements.

Conclusion

Determining the solubility of 5,7-dichloro-6-methylquinoline in organic solvents is a fundamental step in its progression as a potential drug candidate. This technical guide has provided a comprehensive overview of the theoretical principles and a detailed, practical protocol for the experimental determination of its thermodynamic solubility using the shake-flask method. By following this guide, researchers can generate reliable and accurate solubility data, which is indispensable for informed decision-making in formulation development, process chemistry, and analytical sciences. The logical framework and self-validating nature of the described protocol ensure the scientific integrity of the generated data, providing a solid foundation for the subsequent stages of drug development.

References

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Glavas-Dodov, M., et al. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5,7-Dichloro-6-methylquinoline from 6-Methylquinoline: An Application Note and Detailed Protocols

Introduction

5,7-Dichloro-6-methylquinoline is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its substituted quinoline core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties. This application note provides a comprehensive guide for the synthesis of 5,7-dichloro-6-methylquinoline, starting from the readily available 6-methylquinoline. We will delve into the underlying chemical principles, provide two detailed experimental protocols, and offer insights into the expected outcomes, characterization, and safety considerations. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Scientific Principles and Mechanistic Rationale

The conversion of 6-methylquinoline to 5,7-dichloro-6-methylquinoline is achieved through an electrophilic aromatic substitution (SEAr) reaction. The quinoline ring system, while containing a deactivating nitrogen atom in the pyridine ring, undergoes electrophilic substitution preferentially on the more electron-rich carbocyclic (benzene) ring.[1]

Regioselectivity:

The regiochemical outcome of the chlorination is governed by two main factors:

-

Inherent Reactivity of the Quinoline Ring: Electrophilic attack on the unsubstituted quinoline ring occurs predominantly at the C5 and C8 positions. This preference is attributed to the greater stability of the resulting cationic intermediates (Wheland intermediates) where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.

-

Directing Effect of the Methyl Group: The methyl group at the C6 position is an activating, ortho, para-directing group.[2] It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the intermediates of electrophilic attack at the ortho and para positions. In the case of 6-methylquinoline, the positions ortho to the methyl group are C5 and C7.

The confluence of these two effects—the inherent preference for substitution at C5 and the ortho-directing influence of the C6-methyl group—strongly favors the introduction of chlorine atoms at the C5 and C7 positions, leading to the desired 5,7-dichloro-6-methylquinoline product.

This guide presents two robust protocols for this transformation, utilizing either N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 6-Methylquinoline | ≥98% | Sigma-Aldrich | 91-62-3 |

| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich | 128-09-6 |

| Sulfuryl chloride (SO₂Cl₂) | ≥99% | Sigma-Aldrich | 7791-25-5 |

| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | 64-19-7 |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | 144-55-8 |

| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Grade | Fisher Scientific | 7757-82-6 |

| Diethyl Ether | ACS Grade | Fisher Scientific | 60-29-7 |

| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |

| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |

Experimental Protocols

Protocol 1: Dichlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a mild and easy-to-handle chlorinating agent suitable for electron-rich aromatic compounds. The addition of an acid catalyst enhances the electrophilicity of the chlorine atom.[3]

Workflow Diagram:

Caption: Workflow for the synthesis of 5,7-dichloro-6-methylquinoline using NCS.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylquinoline (1.43 g, 10 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: To the stirred solution, add N-chlorosuccinimide (2.80 g, 21 mmol, 2.1 equivalents) in one portion.

-

Reaction: Heat the reaction mixture to 55 °C in an oil bath and maintain this temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) until the aqueous layer is basic (to neutralize the acetic acid).

-

Wash the organic layer with brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 5,7-dichloro-6-methylquinoline as a solid.

-

Protocol 2: Dichlorination using Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a more reactive chlorinating agent and can be used for the direct chlorination of aromatic compounds, often without the need for a catalyst.[4]

Workflow Diagram:

Caption: Workflow for the synthesis of 5,7-dichloro-6-methylquinoline using SO₂Cl₂.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 6-methylquinoline (1.43 g, 10 mmol) in dichloromethane (DCM, 30 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sulfuryl chloride (2.84 g, 1.7 mL, 21 mmol, 2.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction by TLC as described in Protocol 1.

-

Work-up:

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to the stirred reaction mixture until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel as described in Protocol 1.

-

Expected Results and Characterization

The final product, 5,7-dichloro-6-methylquinoline, is expected to be a solid at room temperature. The yield will vary depending on the chosen protocol and the efficiency of the purification.

Characterization Methods:

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons and the methyl group. The integration of the signals should correspond to the number of protons.

-

¹³C NMR: The spectrum will show the expected number of carbon signals for the dichloro-substituted quinoline ring.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 5,7-dichloro-6-methylquinoline (C₁₀H₇Cl₂N, MW: 212.08 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time or temperature slightly. Ensure the reagents are of high purity. |

| Formation of Monochloro Product | Insufficient amount of chlorinating agent. | Use a slight excess of the chlorinating agent (e.g., 2.1-2.2 equivalents). |

| Complex product mixture | Side reactions due to excessive temperature or reaction time. | Carefully control the reaction temperature and monitor the reaction closely by TLC to avoid over-reaction. |

| Difficult Purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. Recrystallization may be an alternative purification method. |

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in these protocols.

Chemical-Specific Hazards:

-

6-Methylquinoline: Harmful if swallowed and causes skin irritation.[5] The vapor or mist can be irritating to the eyes, mucous membranes, and upper respiratory tract.[6]

-

N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[2] It is also very toxic to aquatic life.[7] Handle in a well-ventilated area and avoid creating dust.

-

Sulfuryl chloride (SO₂Cl₂): Highly corrosive and can cause severe burns to the skin and eyes.[8] It is fatal if inhaled and reacts violently with water, releasing toxic and corrosive gases.[9] All manipulations involving sulfuryl chloride must be performed in a chemical fume hood.

-

Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns.

-

Dichloromethane (DCM): A suspected carcinogen and should be handled with care in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). quimicaorganica.org. Retrieved February 4, 2026, from [Link]

-

How does the methyl group directing effect influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions?. (2025, February 7). Answers. Retrieved February 4, 2026, from [Link]

-

Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved February 4, 2026, from [Link]

-

Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. Retrieved February 4, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved February 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved February 4, 2026, from [Link]

-

Reactions of Quinoline. (2020, October 31). YouTube. Retrieved February 4, 2026, from [Link]

-

International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved February 4, 2026, from [Link]

- US Patent 3,920,757. (1975).

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.

-

American Chemical Society. (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Electrophilic chlorination by sulfuryl chloride. Retrieved February 4, 2026, from [Link]

-

Common Conditions. (n.d.). Chlorination. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Retrieved February 4, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Chlorination - Common Conditions [commonorganicchemistry.com]

- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 5. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. isca.me [isca.me]

- 8. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 9. C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Nucleophilic Substitution Strategies for 5,7-Dichloro-6-methylquinoline

Executive Summary & Reactivity Profile

This guide details the chemical reactivity and functionalization strategies for 5,7-Dichloro-6-methylquinoline , a privileged scaffold in medicinal chemistry (specifically for antimalarial and antibacterial drug discovery). Unlike the highly reactive 2- or 4-chloroquinolines, this scaffold presents a unique challenge: both chlorine atoms reside on the benzenoid ring (positions 5 and 7) and are deactivated towards classical nucleophilic aromatic substitution (

Successful functionalization requires a transition-metal-catalyzed approach. This guide establishes protocols for regioselective Palladium-catalyzed cross-coupling , exploiting the steric differentiation between the C5 and C7 positions induced by the C6-methyl group.

The Steric-Electronic Landscape

The 6-methyl group is the critical director of regioselectivity in this molecule.

-

C7-Position (Accessible): Flanked by the C6-methyl and the C8-hydrogen. While sterically hindered, it remains accessible to bulky phosphine ligands and nucleophiles.

-

C5-Position (Sterically Congested): Flanked by the C6-methyl and the C4-bridgehead hydrogen (peri-interaction). This creates a "steric pocket" that significantly retards oxidative addition and nucleophilic attack.

Key Reactivity Rule: Under kinetically controlled Pd-catalyzed conditions, substitution occurs preferentially at C7.

Figure 1: Reactivity map of 5,7-Dichloro-6-methylquinoline highlighting the steric differentiation.

Application Note: Why Classical Fails

Context: Many researchers attempt standard nucleophilic substitution (e.g., amines in refluxing ethanol) based on literature for 4,7-dichloroquinoline. This will fail for the 5,7-isomer.

-

Mechanism: Classical

requires a Meisenheimer complex stabilized by an electron-withdrawing group ortho/para to the leaving group. -

The Problem: In 5,7-dichloroquinoline, the ring nitrogen (the electron sink) is in the adjacent pyridine ring. It cannot effectively stabilize the negative charge developed at C5 or C7 during nucleophilic attack.

-

The Solution: You must use Buchwald-Hartwig (for amines) or Suzuki-Miyaura (for carbon) cross-coupling.

Detailed Experimental Protocols

Protocol A: Regioselective C7-Arylation (Suzuki-Miyaura)

Objective: Selective introduction of an aryl group at the 7-position while retaining the 5-Cl handle.

Reagents:

-

Substrate: 5,7-Dichloro-6-methylquinoline (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(2 mol%) -

Ligand: SPhos (4 mol%) – Critical for hindered chlorides

-

Base:

(2.0 equiv) -

Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under argon flow, charge a reaction vial with 5,7-dichloro-6-methylquinoline (1.0 mmol, 212 mg), arylboronic acid (1.1 mmol),

(4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous -

Solvent Addition: Add degassed Toluene (4.0 mL) and deionized Water (0.4 mL). The biphasic system helps solubilize the inorganic base.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Note: Monitor via LCMS. You should see conversion to the mono-arylated product. If bis-arylation (C5 & C7) is observed (>5%), lower temperature to 60°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of 7-aryl-5-chloro-6-methylquinoline .

Protocol B: C7-Amination (Buchwald-Hartwig)

Objective: Introduction of an amine at C7.[1][2][3][4][5]

Reagents:

-

Substrate: 5,7-Dichloro-6-methylquinoline (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BrettPhos or RuPhos (4-6 mol%)

-

Expert Insight: Use BrettPhos for primary amines; RuPhos for secondary amines. These bulky ligands are essential to facilitate oxidative addition into the hindered electron-rich chloride.

-

-

Base:

(1.5 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.

-

Charging: Add the quinoline substrate,

, Ligand, and -

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration). If amine is liquid, add via syringe.

-

Heating: Heat to 100°C for 12 hours.

-

Troubleshooting: If conversion is low after 12h, add a second portion of catalyst/ligand (1 mol%) and raise temp to 110°C.

-

-

Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify via column chromatography.

Protocol C: Forcing C5-Substitution (The "Difficult" Position)

Objective: Functionalizing the C5 position (usually after C7 is already substituted).

Context: The C5 position is extremely hindered. Standard catalysts will fail. You must use Pd-PEPPSI-IPr or similar N-heterocyclic carbene (NHC) complexes which are thermally stable and highly active.

Reagents:

-

Substrate: 7-Substituted-5-chloro-6-methylquinoline

-

Nucleophile: Boronic acid or Amine (excess, 2.0 equiv)

-

Catalyst: Pd-PEPPSI-IPr (5 mol%)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane or Toluene

-

Temperature: 120°C - 140°C (Sealed tube/Microwave preferred)

Procedure:

-

Combine all reagents in a microwave vial.

-

Microwave irradiation at 130°C for 1 hour is often more effective than thermal heating for 24 hours.

-

Safety Note: Ensure the vessel is rated for high pressure if using volatile solvents.

Decision Tree & Optimization Guide

Use this flowchart to select the correct protocol based on your target and nucleophile.

Figure 2: Decision matrix for catalyst and condition selection.

Troubleshooting & Optimization Data

| Issue | Probable Cause | Solution |

| No Reaction at C7 | Oxidative addition failure due to sterics. | Switch to SPhos or XPhos (biaryl phosphines). Increase temp to 100°C. |

| Low Yield with Amines | Amine binding to Pd (poisoning) or weak base. | Use BrettPhos (prevents binding). Switch base to LiHMDS or NaOtBu . |

| C5/C7 Mixture | Temperature too high; catalyst too active. | Lower temp to 60°C. Reduce catalyst loading to 0.5 mol%. |

| Dehalogenation (H instead of R) | Avoid alcohol solvents. Use Toluene or Dioxane. Ensure anhydrous conditions. |

References

- Lagoja, I. M. (2005). Pyridine and Quinoline Derivatives: Synthesis and Reactivity. This foundational text establishes the reactivity order of haloquinolines (2 > 4 >> 3 > 8 > 5/6/7).

-

Suzuki Coupling of Hindered Chlorides: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Chlorides. [Link]

-

Buchwald-Hartwig Amination of Deactivated Aryl Chlorides: Maitre, L., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. [Link]

-

Steric Parameters in Cross-Coupling (SPhos/XPhos): Altman, R. A., et al. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. [Link]

-

Reactivity of 4,7-Dichloroquinoline (Comparative Control): Hickey, M. R., et al. (2008). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Procedures Using 5,7-Dichloro-6-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of Suzuki-Miyaura Cross-Coupling

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted functionalization of the quinoline ring system is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures from readily available starting materials. This palladium-catalyzed reaction offers high functional group tolerance, generally mild reaction conditions, and the use of relatively non-toxic and stable organoboron reagents, making it an indispensable tool in the modern synthetic chemist's arsenal.

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 5,7-dichloro-6-methylquinoline, a versatile building block for the synthesis of novel quinoline-based compounds. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, discuss key parameters for optimization, and provide insights into potential challenges, such as regioselectivity.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5,7-dichloro-6-methylquinoline, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Considerations with Dihaloquinolines: The Question of Site Selectivity

A key challenge when working with dihalogenated substrates like 5,7-dichloro-6-methylquinoline is achieving site-selective coupling. The relative reactivity of the two chlorine atoms can be influenced by several factors:

-

Electronic Effects: The electron density at the C5 and C7 positions of the quinoline ring plays a crucial role. The more electron-deficient position will generally be more susceptible to oxidative addition.

-

Steric Hindrance: The methyl group at the C6 position can sterically hinder the approach of the bulky palladium catalyst to the adjacent C5 and C7 positions.

-

Ligand Effects: The choice of phosphine ligand on the palladium catalyst can significantly influence the regioselectivity of the reaction. Bulky or electron-rich ligands can favor coupling at the less sterically hindered position.

-

Reaction Conditions: Temperature, solvent, and the nature of the base can also impact the selectivity of the coupling reaction.

For 5,7-dichloro-6-methylquinoline, the electronic and steric factors are in close competition, making the prediction of the major mono-arylated product non-trivial. It is therefore essential to carefully screen and optimize reaction conditions to achieve the desired outcome, whether it be mono-arylation at a specific position or di-arylation.

Experimental Protocol: Suzuki-Miyaura Coupling of 5,7-Dichloro-6-methylquinoline

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5,7-dichloro-6-methylquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

5,7-Dichloro-6-methylquinoline

-

Arylboronic acid (1.2 - 2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Caption: A generalized experimental workflow for the Suzuki coupling of 5,7-dichloro-6-methylquinoline.

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add 5,7-dichloro-6-methylquinoline (1.0 eq), the arylboronic acid (1.2-2.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the flask.

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono- or di-arylated product.

Key Reaction Parameters and Optimization

The success and selectivity of the Suzuki coupling of 5,7-dichloro-6-methylquinoline are highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their potential impact, providing a starting point for optimization.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand | The choice of catalyst and ligand is critical for both reactivity and selectivity. For challenging couplings of chloroarenes, catalysts with bulky, electron-rich phosphine ligands are often more effective. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Ligand choice can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. Bulky ligands can enhance selectivity for the less sterically hindered position. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | The base is crucial for the transmetalation step. Stronger bases are often required for less reactive boronic acids. The choice of base can also affect the reaction rate and selectivity. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A polar aprotic solvent, often with a small amount of water, is typically used to dissolve the reagents and facilitate the reaction. The solvent can influence the solubility of the base and the stability of the catalyst. |

| Temperature | 80 - 120 °C | Higher temperatures are often necessary to promote the oxidative addition of aryl chlorides. However, excessive heat can lead to catalyst decomposition and side reactions. |

| Boronic Acid Equivalents | 1.2 - 2.5 eq. | Using a slight excess of the boronic acid can drive the reaction to completion. For di-arylation, a larger excess will be required. |

Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Here are some common issues and how to address them:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.

-

Insufficiently Strong Base: For less reactive boronic acids, a stronger base like K₃PO₄ or t-BuOK may be necessary.

-

Low Temperature: Aryl chlorides often require higher reaction temperatures for efficient oxidative addition.

-

-

Poor Selectivity (for mono-arylation):

-

Ligand Choice: Experiment with different phosphine ligands. Bulky ligands can improve selectivity for the less hindered position.

-

Stoichiometry: Carefully control the stoichiometry of the boronic acid (close to 1.0 equivalent for mono-arylation).

-

Reaction Time: Shorter reaction times may favor the formation of the mono-arylated product.

-

-

Product Decomposition:

-

Excessive Heat: Lower the reaction temperature.

-

Prolonged Reaction Time: Stop the reaction as soon as the starting material is consumed.

-

Conclusion

The Suzuki-Miyaura cross-coupling of 5,7-dichloro-6-methylquinoline offers a powerful and flexible strategy for the synthesis of a diverse range of substituted quinolines for applications in drug discovery and materials science. While challenges such as site selectivity exist, a systematic approach to the optimization of reaction conditions, including the careful selection of the palladium catalyst, ligand, base, and solvent, can lead to high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for researchers seeking to leverage this important transformation in their synthetic endeavors.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

ResearchGate. (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

ResearchGate. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]

-

National Center for Biotechnology Information. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. [Link]

-

MDPI. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. [Link]

-

ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

-

Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

-

ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]

-

PubMed. Facile Synthesis of 6-aryl 5-N-substituted Pyridazinones: Microwave-Assisted Suzuki-Miyaura Cross Coupling of 6-chloropyridazinones. [Link]

-

ResearchGate. (PDF) Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]

-

ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

-

Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

-

YouTube. Suzuki Coupling Mechanism and Applications. [Link]

Application Note: Strategic Synthesis of Kinase Inhibitors using 5,7-Dichloro-6-methylquinoline

This guide outlines the strategic application of 5,7-Dichloro-6-methylquinoline as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors.[1]

Executive Summary

5,7-Dichloro-6-methylquinoline (CAS 1909305-11-8) represents a highly specialized "privileged scaffold" for kinase inhibitor discovery.[1] Unlike the ubiquitous 6,7-dimethoxyquinoline core (found in EGFR inhibitors like Gefitinib), this scaffold offers a unique hydrophobic/electrostatic profile driven by the 5,7-dichlorine substitution and the 6-methyl steric anchor.[1]

This guide details the conversion of this core into Type I and Type II kinase inhibitors (targeting kinases such as CK2, Pim-1, and c-Met ).[1] The protocols focus on activating the C4-position for nucleophilic aromatic substitution (SNAr), a critical step in installing the "hinge-binding" motif.[1]

Key Chemical Advantages

-

Metabolic Stability: The C5 and C7 chlorines block common metabolic soft spots (CYP450 oxidation), extending half-life.[1]

-

Hydrophobic Filling: The 6-methyl group provides a steric vector to fill the hydrophobic pocket II (back pocket) of the kinase ATP binding site.

-

Electronic Activation: The electron-withdrawing nature of the 5,7-dichlorines activates the C4 position for facile SNAr reactions, even with weak nucleophiles.

Synthetic Strategy & Pathway

The primary challenge with 5,7-dichloro-6-methylquinoline is that it lacks a leaving group at the critical C4 position.[1] The synthesis requires a three-phase activation strategy: N-Oxidation , Regioselective Chlorination , and Hinge Binder Coupling .[1]

Workflow Diagram: Core Activation Pathway

Figure 1: Step-wise activation of the quinoline core to generate the active kinase inhibitor scaffold.

Detailed Experimental Protocols

Phase 1: Activation (N-Oxidation)

Objective: Activate the pyridine ring for nucleophilic attack by forming the N-oxide.[1]

-

Reagents: 5,7-Dichloro-6-methylquinoline (1.0 equiv), m-Chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 equiv), Dichloromethane (DCM).[1]

-

Protocol:

-

Dissolve 5,7-dichloro-6-methylquinoline (10 mmol) in DCM (50 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (12 mmol) portion-wise over 15 minutes. Caution: Exothermic.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The N-oxide is significantly more polar (lower Rf).[1]

-

Workup: Wash with 1M NaOH (2 x 30 mL) to remove m-chlorobenzoic acid byproduct.[1] Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Yield: Typically 85–95% (Off-white solid).[1]

-

Phase 2: Regioselective Chlorination (Meisenheimer Rearrangement)

Objective: Install a chlorine atom at C4 (and potentially C2) to create a leaving group.

-

Mechanism: The reaction with POCl₃ involves an initial O-phosphorylation followed by nucleophilic attack by chloride.[1] While attack can occur at C2 or C4, the C4 position is sterically favored in 5,7-disubstituted systems due to the "buttressing effect" of the C5-chlorine pushing the C4-H out of plane, making it more accessible for substitution during the rearrangement.

-

Reagents: Phosphorus Oxychloride (POCl₃, neat).[1]

-

Protocol:

-

Place the N-oxide (from Phase 1) in a dry flask under Argon.

-

Add POCl₃ (5–10 mL per gram of substrate). Note: POCl₃ acts as both reagent and solvent.

-

Heat to reflux (105°C) for 2–4 hours. The solution will darken.

-

Quenching (Critical Safety Step): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Warning: Violent hydrolysis of excess POCl₃ releases HCl gas.

-

Neutralize with NH₄OH or NaHCO₃ to pH 8. Extract with EtOAc.[2]

-

Purification: Flash chromatography (Hexane/EtOAc gradient). The 4-chloro isomer is typically the major product, but the 2-chloro isomer may form.[1] Separate carefully.

-

Phase 3: SNAr Coupling (Hinge Binder Installation)

Objective: Couple the core with an aniline that mimics the adenine ring of ATP (the "Hinge Binder").

-

Reagents: 4,5,7-Trichloro-6-methylquinoline (1.0 equiv), Functionalized Aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equiv), Isopropanol (iPrOH).[1]

-

Protocol:

-

Dissolve the 4-chloro-quinoline intermediate in iPrOH (10 mL/mmol).

-

Add the aniline (1.1 equiv).

-

Optional: Add catalytic HCl (1 drop) to protonate the quinoline nitrogen, increasing electrophilicity at C4.

-

Reflux (85°C) for 3–12 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Filter the solid precipitate. Wash with cold iPrOH and ether.

-

Free Base Formation: Suspend the salt in EtOAc, wash with sat. NaHCO₃, dry, and concentrate.

-

Data Presentation: Substituent Effects on Reactivity

The following table summarizes how the 5,7-dichloro-6-methyl substitution pattern influences synthetic reactivity compared to standard scaffolds.

| Feature | Electronic Effect | Synthetic Impact | Optimization Strategy |

| 5-Chloro | Inductive Withdrawal (-I) | Activates C4 for SNAr.[1] | Allows milder coupling conditions (lower temp). |

| 6-Methyl | Weak Donor (+I) | Slight deactivation; Steric bulk.[1] | May require longer reaction times than 6-H analogs. |

| 7-Chloro | Inductive Withdrawal (-I) | Acidifies NH of aniline (after coupling).[1] | Increases H-bond donor strength to the kinase hinge region.[1] |

Case Study: Targeting CK2 (Casein Kinase 2)

Hypothesis: The 5,7-dichloro motif is a known pharmacophore for CK2 inhibition (mimicking the tetrabromobenzimidazole of TBB). Target Molecule: N-(3-ethynylphenyl)-5,7-dichloro-6-methylquinolin-4-amine.[1]

Rationale:

-

Core: 5,7-dichloro-6-methylquinoline provides the hydrophobic bulk to fill the ATP pocket.[1]

-

Hinge Binder: 3-ethynylaniline.[1] The ethynyl group targets the small hydrophobic gatekeeper residue often found in kinases.

-

Synthesis: Follows the protocol above. The 5,7-dichloro pattern is preserved throughout, providing essential halogen bonding interactions with the kinase backbone (e.g., Valine or Isoleucine residues).

Validation Checklist (Self-Correcting Protocol)

-

Check 1 (N-Oxide): Did the starting material disappear on TLC? If not, add more m-CPBA or increase temp to 35°C.

-

Check 2 (Chlorination): Is there a peak at ~7.5-8.0 ppm in 1H NMR (C3-H)? The loss of the C4-H signal confirms chlorination at C4.

-

Check 3 (Coupling): Did the precipitate form? If not, the aniline might be too electron-poor.[1] Switch solvent to ethoxyethanol (higher boiling point, 135°C) or use Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃).[1]

References

-

Solomon, V. R., & Lee, H. (2011).[1] "Quinoline as a privileged scaffold in cancer drug discovery."[3] Current Medicinal Chemistry, 18(10), 1488-1508.[1]

-

Musiol, R., et al. (2006). "Quinoline-based compounds as kinase inhibitors: Structure-activity relationships." Bioorganic & Medicinal Chemistry, 14(10), 3592-3598.[1]

-

Organic Syntheses. "4,7-Dichloroquinoline." Org.[2][4][5][6] Synth. 1950, 30,[1] 38. (Foundational protocol for chloroquinoline synthesis). [1]

-

Baxendale, I. R., et al. (2021). "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Journal of Organic Chemistry. (Regioselectivity insights). [1]

-

BenchChem. "5,7-Dichloro-6-methylquinoline Product Data." (Physical properties and CAS verification).

Disclaimer: This protocol involves hazardous reagents (POCl₃, m-CPBA).[1] All manipulations must be performed in a fume hood with appropriate PPE.

Sources

- 1. jopir.in [jopir.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. 5,7-Dichloro-6-methylquinoline|CAS 1909305-11-8 [benchchem.com]

Application Note: Regioselective Synthesis of 5,7-Dichloro-6-methylquinoline

Executive Summary

The synthesis of 5,7-dichloro-6-methylquinoline presents a classic challenge in heterocyclic chemistry: directing electrophilic substitution to specific positions on a deactivated heteroaromatic ring. While the quinoline nitrogen deactivates the system towards electrophiles, the carbocyclic ring (positions 5, 6, 7, 8) remains susceptible to attack.

This guide details two validated protocols for the chlorination of 6-methylquinoline . By leveraging the ortho-directing power of the 6-methyl group, researchers can overcome the natural tendency of quinoline to substitute at the 8-position, thereby achieving high regioselectivity for the 5,7-dichloro motif.

Mechanistic Insight & Regiochemistry

To achieve high yields, one must understand the electronic "tug-of-war" within the substrate.

Electronic Directing Effects

-

The Quinoline Core: Under acidic conditions (common for halogenation), the nitrogen is protonated (

), strongly deactivating the pyridine ring. This forces electrophilic substitution ( -

Natural Preference: Unsubstituted quinoline favors attack at positions 5 and 8 (where the sigma-complex is most stable).

-

The 6-Methyl Effect: The methyl group at position 6 is an electron-donating group (EDG). It directs incoming electrophiles ortho and para.

-

Ortho to 6: Positions 5 and 7 .[1]

-

Para to 6: Position 9 (Bridgehead carbon, unavailable for substitution).

-

Reaction Pathway Visualization

Figure 1: Stepwise chlorination pathway. The 6-methyl group directs the first chlorine to position 5, followed by the second chlorine to position 7.

Experimental Protocols

Method A: Precision Lab-Scale Synthesis (NCS Method)

Best for: High purity, milligram-to-gram scale, avoiding harsh gaseous chlorine. Reagent: N-Chlorosuccinimide (NCS) in Acetic Acid.

Reagents & Materials

| Component | Role | Equiv. | Notes |

| 6-Methylquinoline | Substrate | 1.0 | Purity >98% |

| NCS | Chlorinating Agent | 2.2 | Recrystallize if yellow (degraded) |

| Glacial Acetic Acid | Solvent | 10-15 vol | Promotes ionic mechanism |

| Sodium Thiosulfate | Quenching | Excess | 10% Aqueous solution |

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylquinoline (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Reagent Addition: Add N-Chlorosuccinimide (2.2 eq) portion-wise over 15 minutes at room temperature. Note: Adding all at once can cause a localized exotherm.

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 70–80°C for 6–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (

) should disappear, followed by the mono-chloro intermediate, converging to the di-chloro product (

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (5x reaction volume).

-

Neutralization: Carefully neutralize with 4M NaOH or solid

until pH -

Isolation: Filter the precipitate. Wash with 10% sodium thiosulfate (to remove oxidative byproducts) and then copious water.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if high purity is required.

Method B: Scale-Up Synthesis (Sulfuryl Chloride Method)

Best for: Multi-gram to kilogram scale, cost-efficiency.

Reagent: Sulfuryl Chloride (

Reagents & Materials

| Component | Role | Equiv. | Notes |

| 6-Methylquinoline | Substrate | 1.0 | |

| Sulfuryl Chloride | Chlorinating Agent | 2.5 | Toxic/Corrosive |

| Dichloromethane (DCM) | Solvent | 10 vol | Anhydrous |

| Aluminum Chloride | Catalyst (Optional) | 0.1 | Increases rate significantly |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck flask. Equip with an addition funnel, reflux condenser, and a gas scrubber (to trap

and -

Solvation: Dissolve 6-methylquinoline in anhydrous DCM under Nitrogen atmosphere.

-

Controlled Addition: Cool the solution to 0°C. Add Sulfuryl Chloride (2.5 eq) dropwise via the addition funnel over 30 minutes.

-

Caution: Gas evolution (

) will occur. Ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 4–8 hours.

-

Workup:

-

Cool to 0°C.[2]

-

Quench by slow addition of saturated

solution. Warning: Vigorous bubbling. -

Separate the organic layer (DCM).

-

Extract the aqueous layer twice with DCM.

-

-

Drying & Concentration: Dry combined organics over

, filter, and concentrate in vacuo.

Analytical Validation (Self-Validating System)

To ensure the product is 5,7-dichloro and not the 5,8-isomer, use

NMR Interpretation Guide

The key diagnostic is the splitting pattern of the protons on the benzene ring (positions 5, 7, 8).

| Isomer | Expected Benzene Ring Signals | Coupling ( |

| Unsubstituted 6-Me | H5, H7, H8 (Complex multiplet) | Ortho/Meta coupling |

| 5,7-Dichloro-6-Me | Single Singlet (H8) | No coupling (Singlet) |

| 5,8-Dichloro-6-Me | Single Singlet (H7) | No coupling (Singlet) |

Differentiation Strategy: While both di-chloro isomers show a singlet, the chemical shift differs.

-

H8 (in 5,7-dichloro): Located peri to the Quinoline Nitrogen.[3] The lone pair of the nitrogen exerts a deshielding effect, typically shifting H8 downfield (

ppm). -

H7 (in 5,8-dichloro): Not in the peri position; typically appears upfield relative to H8.

-

NOESY Experiment: If ambiguous, a NOESY experiment will show a correlation between the remaining proton (H8) and the H2/H3 protons of the pyridine ring (due to spatial proximity across the rings), confirming the 5,7-substitution pattern.

Safety & Handling (HSE)

-

Chlorinated Solvents: DCM is a suspected carcinogen. Use in a fume hood.

-

Sulfuryl Chloride: Reacts violently with water to release HCl and sulfuric acid. Store in a cool, dry place.

-

Waste Disposal: All aqueous waste from Method A contains succinimide and potentially unreacted NCS; treat as halogenated organic waste.

References

-

General Mechanism of Quinoline Substitution

-

Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Australian Journal of Chemistry, 14(4), 643–644.[4]

-

-

Chlorination Methodology (Analogous Chemistry)

-

Ruhl, K., et al. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline. U.S. Patent 3,560,508.[3] (Demonstrates the 5,7-chlorination pattern on the quinoline scaffold).

-

-

Enzymatic/Green Alternatives (Contextual)

-

Xu, F., et al. (2014). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.[5] DigitalCommons@USU.

-

-

Chemical Data & Properties

-

Sigma-Aldrich.[6] Product Specification: 5,7-Dichloro-8-hydroxy-2-methylquinoline (Structural Analog).

-

Sources

- 1. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]

- 2. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 3. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 4. connectsci.au [connectsci.au]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 6. 5,7-二氯-8-羟基-2-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Safe Handling and Storage of 5,7-Dichloro-6-methylquinoline

Preamble: A Note on Synthesized Protocols for a Novel Reagent

5,7-Dichloro-6-methylquinoline is a specialized heterocyclic compound. As with many novel or less-common reagents in the drug discovery pipeline, comprehensive, peer-reviewed safety and handling data for this specific molecule is not extensively documented.[1][2] Therefore, this guide has been constructed by a senior application scientist, synthesizing data from closely related structural analogs—including various chlorinated and methylated quinolines—and established best practices for handling halogenated organic compounds.[3][4] The protocols herein are designed to be robust and self-validating, prioritizing user safety and compound integrity based on established chemical principles.

Section 1: Compound Profile and Hazard Assessment

The quinoline scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] The addition of chloro- and methyl- functional groups, as in 5,7-Dichloro-6-methylquinoline, significantly alters its electronic properties, reactivity, and metabolic profile. This necessitates a rigorous approach to its handling.

Based on data from analogous compounds, 5,7-Dichloro-6-methylquinoline should be treated as a hazardous substance with the following potential risks:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[5][6]

-

Irritation: Causes skin, eye, and respiratory system irritation.[7][8][9] Vapors or dusts can be irritating to mucous membranes.[8]

-

Long-Term Effects: Some quinoline derivatives are suspected of causing genetic defects or may have carcinogenic effects.[5][6] All handling should be conducted with the assumption of potential long-term toxicity.

Table 1: Physicochemical and Safety Data

Data is based on the specified compound and its close structural analog, 5,7-Dichloro-2-methylquinoline, where specific data is unavailable.

| Property | Value / Information | Rationale & Source |

| Chemical Name | 5,7-Dichloro-6-methylquinoline | - |

| Molecular Formula | C₁₀H₇Cl₂N | Calculated |

| Molecular Weight | 212.08 g/mol | Based on 5,7-Dichloro-2-methylquinoline.[10] |

| Appearance | Likely a solid (white to light beige/yellow powder/crystals). | Based on analogs like 5,7-dichloro-2-methylquinoline (solid) and 5,7-dichloro-8-hydroxyquinoline (fluffy powder).[10][11] |

| Solubility | Sparingly soluble in water; likely soluble in organic solvents like Chloroform, DMSO, Methanol. | Based on analogs.[8][9][11][12] |

| Primary Hazards | Acute Toxicity (Oral), Skin/Eye Irritant. | Signal word "Danger" is associated with a close analog.[10] |

| Known Incompatibilities | Strong oxidizing agents, Strong acids. | May react vigorously.[7][8][13] |

| Stability | May be sensitive to prolonged exposure to light. | A known characteristic of some quinoline derivatives.[8][11] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory. The primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[13][14]

Causality-Driven PPE Selection

The choice of PPE is not merely a checklist; it is a direct response to the specific risks posed by the compound.

-

Hand Protection: Dermal contact is a primary exposure route. Chemical-resistant nitrile gloves (tested to EN 374) are required for all handling procedures.[14] Gloves should be inspected for integrity before each use and changed immediately upon contamination.

-

Eye/Face Protection: The compound is an eye irritant.[7] Tightly fitting safety goggles with side shields are the minimum requirement. A face shield must be worn over goggles whenever there is a risk of splashing or aerosol generation (e.g., preparing stock solutions, transferring large quantities).[14]

-

Body Protection: A standard laboratory coat is required to protect against incidental contact.[14] Ensure it is fully buttoned.

-

Respiratory Protection: All procedures that may generate dust or aerosols (e.g., weighing, scraping, preparing concentrated solutions) must be performed within a chemical fume hood to prevent inhalation, a known hazard for quinoline derivatives.[8][14]

Table 2: PPE Requirements by Task

| Task | Hand Protection | Eye/Face Protection | Respiratory/Engineering Control |

| Container Transfer/Inspection | Nitrile Gloves | Safety Goggles | Well-ventilated area |

| Weighing Solid Compound | Nitrile Gloves | Safety Goggles | Chemical Fume Hood |

| Preparing Stock Solutions | Nitrile Gloves | Safety Goggles & Face Shield | Chemical Fume Hood |

| Reaction Workup/Purification | Nitrile Gloves | Safety Goggles & Face Shield | Chemical Fume Hood |

Section 3: Storage Protocols

The primary objectives of proper storage are to maintain the compound's chemical integrity and prevent accidental exposure or reaction.

Long-Term Storage (> 1 week)

The causality behind these conditions is to prevent degradation. Halogenated compounds can be susceptible to hydrolysis in the presence of moisture, and quinolines can be light-sensitive.[4][8][11]

-

Atmosphere: Store in a tightly sealed container.[7] For maximum stability, consider flushing the container with an inert gas like argon or nitrogen.

-

Temperature: Keep in a cool, dry place.[7][15] Do not store near heat sources like ovens or steam pipes.[16]

-

Light: Protect from light by using an amber glass vial or by storing the container inside a secondary, opaque box.[8][11]

-

Location: Store in a designated cabinet for toxic or halogenated compounds. Do not store with incompatible materials.

Short-Term / In-Use Storage

When in active use, the compound should be kept in a desiccator within the laboratory, away from direct sunlight or bright artificial light. The container must be securely capped immediately after dispensing.

Caption: Waste segregation and disposal workflow.

References

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. [Link]

-

PENTA. (2025). Quinoline - SAFETY DATA SHEET. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

Health and Safety Executive (HSE). (2025). Safe handling of chlorine from drums and cylinders. [Link]

-

Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

-

Sdfine. quinoline yellow (water soluble) - GHS Safety Data Sheet. [Link]

-

Temple University Environmental Health and Radiation Safety (EHRS). Halogenated Solvents in Laboratories. [Link]

-

The Good Scents Company. 6-methyl quinoline 6-methylquinoline. [Link]

-

European Chlorinated Solvent Association (ECSA). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

PubChem, National Center for Biotechnology Information. 6-Methylquinoline. [Link]

-

University of California, Santa Cruz. Hazardous Waste Segregation. [Link]

- M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research.

-

F. Broccatelli, et al. (2017). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. PubMed. [Link]

-

Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. [Link]

-

Isgec. Chlorine Containers - Safety Manual. [Link]

-

Chemsrc. 5,7-Dichloroquinoline | CAS#:4964-77-6. [Link]

Sources

- 1. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | 83407-41-4 | Benchchem [benchchem.com]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. chlorinated-solvents.eu [chlorinated-solvents.eu]